![molecular formula C19H19Cl2N3O2S B7680354 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B7680354.png)
4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide, also known as DAS-431, is a novel compound that has been synthesized and extensively studied in recent years. This compound has shown promising results in various scientific research applications, particularly in the field of neuroscience.
作用机制
4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide increases the levels of dopamine in the brain, which can improve motor function and cognitive function in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on dopamine levels, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has been shown to have other biochemical and physiological effects. For example, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide in lab experiments is its high potency and selectivity for MAO-B. This allows researchers to study the specific effects of MAO-B inhibition without affecting other neurotransmitter systems. However, one limitation of using 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide. One area of research is the development of new and more efficient synthesis methods for 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide. Another area of research is the investigation of 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, further studies are needed to determine the long-term safety and efficacy of 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide in humans. Finally, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide may have potential applications in other neurological disorders beyond Parkinson's disease and Alzheimer's disease, such as Huntington's disease and multiple sclerosis.
合成方法
The synthesis of 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 2,6-dichlorobenzyl chloride with thiourea to form 2,6-dichlorobenzylthiourea. The resulting compound is then reacted with N-phenylpiperazine to form the final product, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide. The synthesis of 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has been optimized to ensure high yield and purity.
科学研究应用
4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has been extensively studied for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. In preclinical studies, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has been shown to improve motor function, memory, and cognitive function in animal models of these diseases. Additionally, 4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
属性
IUPAC Name |
4-[2-(2,6-dichlorophenyl)sulfanylacetyl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c20-15-7-4-8-16(21)18(15)27-13-17(25)23-9-11-24(12-10-23)19(26)22-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVCINULGYWZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

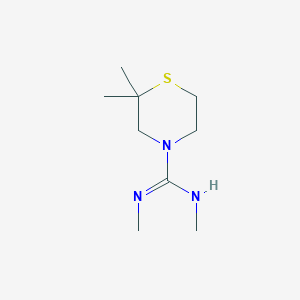
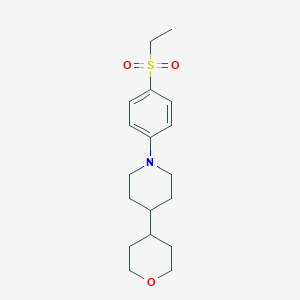
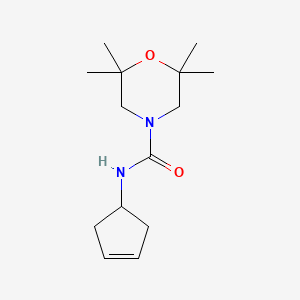
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
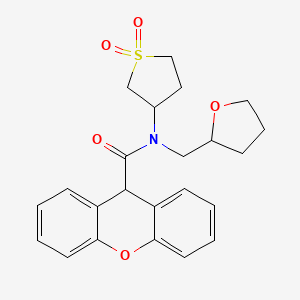
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
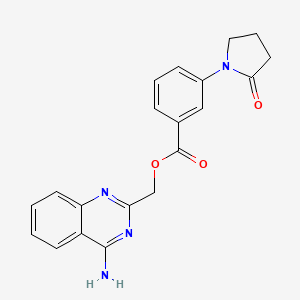
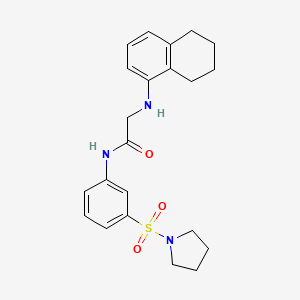
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
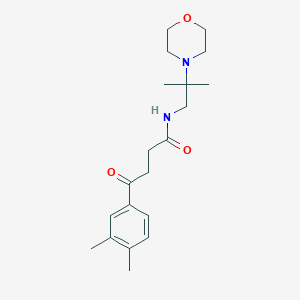
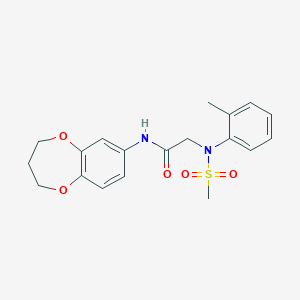
![Ethyl 2-[[2-(2-fluoro-5-methylanilino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B7680370.png)
![2-[[4-(Furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7680379.png)